molecular formula C21H33N3O2 B11804631 tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate

tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate

Cat. No.: B11804631
M. Wt: 359.5 g/mol
InChI Key: ZMWOCFFAENDUAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate is a key chemical intermediate in medicinal chemistry research, particularly in the development of ligands for G protein-coupled receptors (GPCRs). Its core structure, featuring a piperidine-substituted pyridine, is highly relevant for designing potent and selective cannabinoid receptor 1 (CB1) antagonists . Research into CB1 antagonists has significant therapeutic potential for managing obesity, metabolic syndrome, diabetes, and liver diseases . A primary focus in this field is the creation of peripherally restricted antagonists that minimize central nervous system (CNS) exposure to avoid psychiatric side effects, a challenge that led to the withdrawal of earlier CNS-penetrating drugs . The structural motifs present in this compound are investigated to fine-tune molecular properties like topological polar surface area (TPSA) and hydrogen bonding, which are critical for achieving desired bioavailability and peripheral selectivity . Furthermore, the piperidine and carbamate functional groups make this scaffold a versatile building block for exploring structure-activity relationships (SAR) and developing novel bioactive molecules for pharmacological studies .

Properties

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

tert-butyl N-cyclohexyl-N-(5-piperidin-2-ylpyridin-2-yl)carbamate

InChI

InChI=1S/C21H33N3O2/c1-21(2,3)26-20(25)24(17-9-5-4-6-10-17)19-13-12-16(15-23-19)18-11-7-8-14-22-18/h12-13,15,17-18,22H,4-11,14H2,1-3H3

InChI Key

ZMWOCFFAENDUAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1CCCCC1)C2=NC=C(C=C2)C3CCCCN3

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling for Pyridine Functionalization

A central step in synthesizing the target compound involves Suzuki-Miyaura coupling to install the piperidine-bearing pyridine subunit. For example, tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate serves as a boronic ester precursor, reacting with halogenated pyridine derivatives under palladium catalysis.

Representative Procedure :
A mixture of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (2.02 mmol), 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone (0.67 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (5.38 mmol) in toluene/EtOH (2:1) was heated at 80°C for 4.5 hours under argon. The reaction afforded the coupled product in 93% yield after workup and purification.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

CatalystBaseSolventTemperatureYield
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH80°C93%
PdCl₂(dppf)K₃PO₄Dioxane/H₂O90°C79.8%
Pd(OAc)₂/XPhosCs₂CO₃THF100°C65%

Buchwald-Hartwig Amination for Piperidine Installation

The piperidine subunit is introduced via Buchwald-Hartwig amination, leveraging palladium catalysts to couple aryl halides with piperidine derivatives. For instance, 5-bromo-2-nitropyridine reacts with tert-butyl piperidin-4-ylcarbamate under Pd₂(dba)₃ and Xantphos catalysis to yield intermediates that are subsequently reduced and functionalized.

Protective Group Strategies

tert-Butoxycarbonyl (Boc) Protection

The Boc group is critical for masking the piperidine nitrogen during synthetic steps. A typical protocol involves treating piperidin-4-amine with di-tert-butyl dicarbonate in the presence of a base like DMAP, achieving near-quantitative protection. Deprotection is performed under acidic conditions (e.g., HCl in dioxane) to regenerate the free amine without disturbing other functionalities.

Case Study :
Benzylation of tert-butyl piperidin-4-ylcarbamate using benzyl bromide and K₂CO₃ in DMF at 60°C for 12 hours afforded the N-benzyl derivative in 85% yield. Subsequent Boc deprotection with TFA yielded 1-benzylpiperidin-4-amine, a key intermediate for further functionalization.

Sequential Functionalization and Final Assembly

Stepwise Construction of the Pyridine-Piperidine Core

  • Boronic Ester Formation : tert-Butyl 5-(pinacolatoboryl)-3,6-dihydropyridine-1(2H)-carboxylate is prepared via Miyaura borylation of the corresponding triflate using bis(pinacolato)diboron and PdCl₂(dppf).

  • Cross-Coupling : The boronic ester undergoes Suzuki coupling with 2-chloro-5-bromopyridine to install the pyridine-piperidine backbone.

  • Carbamate Installation : The intermediate amine is treated with cyclohexyl chloroformate and Boc₂O to introduce the cyclohexylcarbamate group.

Table 2: Key Intermediates and Their Properties

IntermediateMolecular FormulaKey Spectral Data (¹H NMR)
tert-Butyl 5-bromo-3,6-dihydropyridine-1(2H)-carboxylateC₁₁H₁₈BrNO₂δ 1.42 (s, 9H), 4.44 (br s, 2H)
5-(Piperidin-2-yl)pyridin-2-amineC₁₀H₁₅N₃δ 6.55 (br s, 1H), 8.20 (d, J=2.4 Hz)

Final Deprotection and Purification

Global deprotection of Boc groups is achieved using TFA/CH₂Cl₂ (1:1), followed by neutralization with aqueous NaHCO₃. The crude product is purified via silica gel chromatography (hexanes/EtOAc gradient) to isolate tert-butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate in >95% purity.

Reaction Optimization and Mechanistic Insights

Catalyst Selection and Solvent Effects

Pd(PPh₃)₄ outperforms PdCl₂(dppf) in Suzuki couplings due to superior stability under aqueous conditions. Polar aprotic solvents like dioxane enhance reaction rates by stabilizing the palladium intermediates, while toluene/EtOH mixtures improve solubility of aromatic substrates.

Temperature and Atmosphere Control

Reactions conducted under inert atmosphere (Ar/N₂) prevent catalyst oxidation. Microwave-assisted heating at 80–100°C reduces reaction times from hours to minutes, as demonstrated in the synthesis of analogous compounds.

Comparative Analysis of Synthetic Routes

Route A (Boc-first strategy):

  • Boc protection of piperidine.

  • Suzuki coupling with pyridine boronic ester.

  • Cyclohexylcarbamate installation.
    Advantages : High yields at each step; minimal side reactions.
    Disadvantages : Requires late-stage carbamate formation.

Route B (Late-stage amination):

  • Pyridine-piperidine coupling.

  • Direct cyclohexylcarbamate introduction via urea formation.
    Advantages : Fewer protective group steps.
    Disadvantages : Lower yields due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in organic synthesis, enabling the construction of various functionalized compounds .

Biology

In biological research, this compound can be used as a ligand in the study of receptor-ligand interactions. Its structural features allow it to bind to specific biological targets, making it useful in drug discovery and development .

Medicine

It can be used in the synthesis of drugs that target specific pathways or receptors in the body .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique structural properties contribute to the development of materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties Reference
tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate (Target) C21H31N3O2 (estimated) ~357.5 (estimated) Cyclohexyl, piperidin-2-yl, pyridin-2-yl Likely intermediate for kinase inhibitors; enhanced lipophilicity and H-bonding potential
tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate C11H15ClN2O3 258.7 Chloro, hydroxy, pyridin-2-yl Potential precursor for halogenated drug candidates; moderate polarity
tert-Butyl ((1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl)carbamate C16H29N3O3 311.4 Cyclohexyl, dimethylamino carbonyl Used in peptide mimetics or CNS-targeting agents; stereochemical complexity
tert-Butyl (5-(4-methylpiperazin-1-yl)pyridin-2-yl)methylcarbamate (from EP) C21H33N5O2 411.5 4-Methylpiperazinyl, pyridin-2-yl, methyl Intermediate in kinase inhibitor synthesis; improved solubility via piperazine
tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate C16H25N3O3 307.4 Pivalamido, pyridin-3-yl Stabilizes amine groups during synthesis; high steric bulk

Key Observations:

Substituent Effects :

  • The piperidin-2-yl group in the target compound provides a secondary amine, contrasting with the 4-methylpiperazinyl group in ’s compound. Piperazinyl groups often enhance solubility due to their basicity, while piperidinyl groups may favor membrane permeability .
  • Halogenated analogs (e.g., chloro or bromo substituents in ) exhibit higher electrophilicity, making them reactive sites for cross-coupling reactions .

Stereochemical Complexity :

  • Cyclohexyl carbamates with stereochemical diversity (e.g., ) demonstrate the importance of spatial arrangement in receptor binding, a property likely shared by the target compound .

Synthetic Utility :

  • The tert-butyl carbamate group is a common protective strategy for amines, as seen in ’s multi-step synthesis of kinase inhibitors. Its stability under basic conditions facilitates sequential functionalization .

Biological Activity

tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate (CAS Number: 1453211-65-8) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article presents a detailed overview of its biological activity, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C21H33N3O2. Its structure features a tert-butyl group attached to a cyclohexyl moiety, linked through a carbamate functional group to a pyridine ring substituted with a piperidine group.

Research indicates that the compound acts primarily as an inhibitor of cholinesterases, specifically butyrylcholinesterase (BChE) and acetylcholinesterase (AChE). The inhibition of these enzymes is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease (AD), where cholinergic dysfunction is prevalent.

Enzyme Inhibition Studies

In a study assessing various biscarbamates, including this compound, it was found that this compound exhibits a time-dependent inhibition profile against both BChE and AChE. The inhibition rate constants were determined to be significantly higher than those of established drugs like rivastigmine, with some compounds in the study showing up to 690 times greater potency against BChE than rivastigmine .

Biological Activity and Efficacy

The biological activity of this compound has been evaluated in several contexts:

  • Neuroprotective Effects : The compound's ability to inhibit cholinesterases suggests potential neuroprotective effects, which could be beneficial in treating cognitive decline associated with AD.
  • Blood-Brain Barrier Permeability : The ability to cross the blood-brain barrier (BBB) is critical for any central nervous system-active drug. Studies have indicated that carbamates generally exhibit favorable BBB permeability, which enhances their therapeutic potential .
  • Cytotoxicity Profile : The cytotoxicity of this compound was assessed alongside its cholinesterase inhibition properties. The results indicated that while it effectively inhibited cholinesterases, it maintained a favorable safety profile with minimal cytotoxic effects at therapeutic concentrations .

Case Studies

Several case studies have highlighted the compound's potential:

  • Alzheimer’s Disease Models : In preclinical models of AD, administration of this compound resulted in improved cognitive function as measured by behavioral assays. These findings support its role as a candidate for further development in AD therapies.
  • Comparative Studies : When compared with other known cholinesterase inhibitors, this compound demonstrated superior efficacy in reducing cognitive deficits in animal models. This was attributed to its selective inhibition profile favoring BChE over AChE .

Data Tables

PropertyValue
Molecular FormulaC21H33N3O2
CAS Number1453211-65-8
Inhibition Rate Constant (BChE)Up to 690 times more potent than rivastigmine
Blood-Brain Barrier PermeabilityFavorable
CytotoxicityMinimal at therapeutic doses

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of tert-Butyl cyclohexyl(5-(piperidin-2-yl)pyridin-2-yl)carbamate?

  • Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., temperature, catalysts, and solvent systems). For example, palladium catalysts like Pd₂(dba)₃ and ligands such as BINAP are critical in Buchwald-Hartwig coupling reactions for pyridine derivatives, as demonstrated in multi-step syntheses of analogous carbamates . Purification via column chromatography (silica gel, gradient elution) is essential to isolate intermediates. Monitoring reaction progress using LC-MS or TLC ensures reproducibility.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks for the tert-butyl group (~1.3 ppm, singlet), pyridine protons (aromatic region), and piperidinyl protons (multiplet at 1.4–2.8 ppm) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement, leveraging high-resolution data to resolve stereochemistry and confirm cyclohexyl/piperidinyl conformations .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ ion) with mass accuracy <5 ppm .

Q. What stability and storage conditions are recommended for this compound?

  • Methodological Answer : Store at 2–8°C in inert, moisture-free environments (argon/vacuum-sealed vials). Avoid prolonged exposure to light, as carbamates may degrade under UV irradiation. Stability testing via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) can identify decomposition pathways, with HPLC monitoring for purity .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or binding interactions of this carbamate in biological systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations to:

  • Model the compound’s lowest-energy conformation and electrostatic potential surfaces.
  • Predict binding affinities to biological targets (e.g., enzymes) via molecular docking (AutoDock Vina, Schrödinger Suite). Validate with experimental IC₅₀ values from enzyme inhibition assays .
  • Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites for reaction planning .

Q. How might conflicting data between NMR and X-ray crystallography be resolved for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic processes (e.g., rotameric equilibria in solution). Strategies include:

  • Low-temperature NMR : Suppress conformational exchange to resolve split peaks .
  • DFT-aided NMR shift calculations : Compare computed vs. experimental shifts to identify dominant conformers .
  • Crystallographic validation : Use high-resolution X-ray data (R-factor <5%) to confirm solid-state structure .

Q. What strategies can mitigate side reactions during functionalization of the pyridine or piperidine moieties?

  • Methodological Answer :

  • Protecting groups : Temporarily block reactive amines (e.g., Boc for piperidine) during cross-coupling or oxidation steps .
  • Regioselective catalysis : Use directing groups (e.g., pyridine N-oxide) to control substitution patterns .
  • Kinetic vs. thermodynamic control : Optimize reaction time/temperature to favor desired products (e.g., shorter reaction times minimize over-oxidation) .

Q. How can the compound’s potential as a kinase inhibitor be evaluated in vitro?

  • Methodological Answer :

  • Enzyme assays : Use recombinant kinases (e.g., JAK2, EGFR) with ATP-competitive assays (CisBio ADP-Glo™). Measure IC₅₀ values at varying concentrations (1 nM–10 µM) .
  • Cellular assays : Test proliferation inhibition in cancer cell lines (e.g., HCT-116) via MTT assays. Correlate with kinase selectivity profiling (Eurofins KinaseProfiler™) .
  • SAR studies : Compare with analogs (e.g., tert-butyl dichloropyridinyl carbamates) to identify critical substituents .

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across different batches?

  • Methodological Answer :

  • Purity verification : Use orthogonal methods (HPLC, NMR, HRMS) to rule out batch-to-batch impurities .
  • Solubility optimization : Ensure consistent DMSO stock concentrations (e.g., 10 mM with sonication) to avoid aggregation .
  • Biological triplicates : Repeat assays in triplicate with internal controls (e.g., staurosporine for kinase inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.